rac-2,3-Dehydro-3,4-dihydro Ivermectin
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Overview
Description
Rac-2,3-Dehydro-3,4-dihydro Ivermectin, also known as this compound, is a useful research compound. Its molecular formula is C₄₈H₇₄O₁₄ and its molecular weight is 875.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Antiparasitic Agent
- Ivermectin, including its derivative rac-2,3-Dehydro-3,4-dihydro Ivermectin, is a potent antiparasitic agent. It has shown effectiveness against a wide variety of nematode and arthropod parasites (Campbell et al., 1983), (Chabala et al., 1980).
2. Neurotransmission Effects
- Studies have identified its action on the mediation of neurotransmission by gamma-aminobutyric acid, indicating its impact on neurological processes (Campbell et al., 1983), (Dent et al., 1997).
3. Antitumor Potential
- Research suggests that ivermectin may have antitumor effects by inducing cell death in cancer cell lines through various mechanisms, highlighting its potential in cancer treatment (Liu et al., 2020), (Wang et al., 2016).
4. Environmental Impact
- Studies have explored the environmental consequences of ivermectin use, particularly its effects on pastureland and invertebrate communities, highlighting ecological considerations (Wall & Strong, 1987).
5. Pharmacological Properties
- Ivermectin's pharmacological characteristics, such as its solubility and stability, have been studied to improve drug formulation and efficacy (Rolim et al., 2015).
6. Potential in Treating Viral Infections
- Research indicates the potential of ivermectin in inhibiting the replication of viruses like SARS-CoV-2 in vitro, suggesting its application in antiviral therapies (Caly et al., 2020), (González-Paz et al., 2020).
Mechanism of Action
Target of Action
rac-2,3-Dehydro-3,4-dihydro Ivermectin is an analog of Ivermectin . The primary targets of this compound are the glutamate-gated chloride channels expressed in the nerve and muscle cells of invertebrates . These channels play a crucial role in the regulation of the nervous system in these organisms .
Mode of Action
The compound interacts with its targets by binding to these channels . This binding leads to an increase in the permeability of the cell membrane to chloride ions . The influx of chloride ions causes hyperpolarization of the neuron or muscle cell, thereby blocking further function .
Biochemical Pathways
The binding of this compound to the glutamate-gated chloride channels disrupts the normal functioning of the nerve and muscle cells in the parasites . This disruption affects the biochemical pathways involved in the regulation of the nervous system, leading to paralysis and death of the parasite .
Result of Action
The result of the action of this compound is the paralysis and subsequent death of the parasite . It has been shown to have activity against L. amazonensis promastigotes and amastigotes .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Rac-2,3-Dehydro-3,4-dihydro Ivermectin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells. This binding induces irreversible channel opening, leading to long-lasting hyperpolarization or depolarization of the neuron or muscle cell, thereby blocking further function . Additionally, this compound interacts with cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, which are involved in its oxidative metabolism.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in Vero/hSLAM cells . Furthermore, it affects cell signaling pathways by binding to chloride channels, leading to hyperpolarization or depolarization of cells. This compound also influences gene expression and cellular metabolism by interacting with enzymes involved in its metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with glutamate-gated chloride channels on nematode neurons and muscle cells. This binding induces irreversible channel opening, leading to hyperpolarization or depolarization of the cells, thereby blocking their function . Additionally, this compound interacts with cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, which are involved in its oxidative metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at temperatures between 2°C and 8°C Long-term studies have shown that this compound maintains its efficacy against parasites over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antiparasitic activity without inducing cytotoxicity to macrophages At higher doses, it may cause toxic or adverse effects, which need to be carefully monitored in animal studies
Metabolic Pathways
This compound is involved in metabolic pathways primarily in the liver, where it is metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. These enzymes play a key role in the oxidative metabolism of this compound into hydroxylated and oxidized metabolites. The effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization affects its activity and function within cells
Properties
IUPAC Name |
(4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,29?,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSRBVAPBFWEGT-ZWGVILGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4(C(=CC([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.